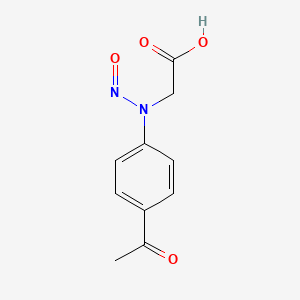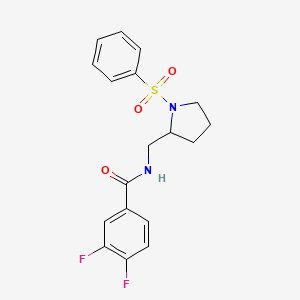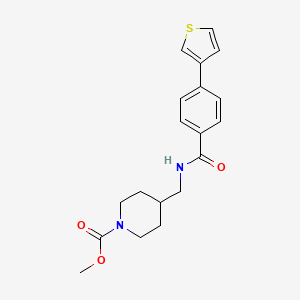![molecular formula C19H18N2O2S2 B3001792 2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide CAS No. 1986427-19-3](/img/structure/B3001792.png)
2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been studied extensively for their potential as therapeutic agents, including antitumor properties .
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex and often involves multiple steps. For example, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides from serine and threonine was achieved using solid-phase synthesis, followed by a reaction with trimethylsilyl trifluoro-methanesulfonate to yield pyrrolidin-3-ones . Similarly, the double reduction of cyclic sulfonamides has been used to synthesize compounds like (4S-phenylpyrrolidin-2R-yl)methanol, which involves the reduction of cyclic aryl sulfonamide precursors . Although these methods do not directly describe the synthesis of "this compound," they provide insight into the types of reactions and conditions that may be employed in the synthesis of related sulfonamide compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the reaction of N-tosyl-ethylenediamine with salicylaldehyde forms a new sulfonamide Schiff base, which has been used to construct novel complexes with metals such as copper, nickel, and zinc . These complexes were characterized using various techniques, including X-ray single-crystal diffraction, which is also a valuable tool for determining the molecular structure of "this compound."
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions. For example, the non-enzymatic reaction of 2-nitroso-6-methyldipyrido[1,2-a: 3',2'-d]imidazole with glutathione under physiological conditions leads to the formation of adducts with an N-S linkage, demonstrating the reactivity of sulfonamide groups with thiols . Additionally, the cross-coupling of 3-bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is another example of a chemical reaction involving sulfonamides, which could potentially be applied to the synthesis or modification of "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides are influenced by their molecular structure. For instance, the presence of different functional groups can affect the solubility, stability, and reactivity of these compounds. The antitumor sulfonamides studied in cell-based screens and characterized by gene expression changes highlight the importance of the sulfonamide pharmacophore structure in determining their biological activity . Although the specific properties of "this compound" are not detailed in the provided papers, the general behavior of sulfonamides in biological systems and their interactions with cellular components can be inferred from related studies.
Scientific Research Applications
1. Antibacterial and Antimicrobial Activities
- Sulfonamide derivatives, including compounds structurally related to "2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide," have been studied for their antibacterial activities. For instance, new pyridazinyl sulfonamide derivatives demonstrated significant antibacterial activities against E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Mohamed, 2007).
2. Anticancer Research
- Certain sulfonamide derivatives have been evaluated for their potential anticancer properties. For example, some novel sulfonamide derivatives showed higher in vitro anticancer activity against the human tumor liver cell line HEPG-2 than doxorubicin (Ghorab et al., 2015).
3. Environmental Applications
- Research has been conducted on the degradation of sulfonamide antibiotics in the environment. A study involving Microbacterium sp. strain BR1 showed that degradation of sulfonamides occurs via an unusual pathway initiated by ipso-hydroxylation with subsequent fragmentation, releasing various by-products (Ricken et al., 2013).
4. Enzyme Inhibition Studies
- Sulfonamides, including similar compounds, have been studied as inhibitors of carbonic anhydrase isoenzymes, which are relevant in various physiological processes. These inhibitors have applications in the treatment of diseases like glaucoma (Supuran et al., 2013).
5. Pharmaceutical and Medicinal Chemistry
- The sulfonamide group is a critical structural element in drug design, appearing in various marketed drugs. This group has been particularly significant in the development of sulfonamide antibacterials, which are derivatives of 4-aminobenzenesulfonamide (Kalgutkar et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have shown activity against a range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate . They have also exhibited antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp .
Mode of Action
Related compounds have been found to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to ca-4 . This suggests that 2-[(4-methylbenzyl)thio]-N-phenylpyridine-3-sulfonamide may interact with its targets in a similar way, leading to changes in cellular processes.
Biochemical Pathways
Given the potential targets and mode of action, it is likely that the compound affects pathways related to cell division and growth, particularly in cancerous cells
Result of Action
Based on the potential targets and mode of action, it is likely that the compound could inhibit cell division and growth, particularly in cancerous and fungal cells .
Future Directions
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-N-phenylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-15-9-11-16(12-10-15)14-24-19-18(8-5-13-20-19)25(22,23)21-17-6-3-2-4-7-17/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTYSTJZRFEQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=C(C=CC=N2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

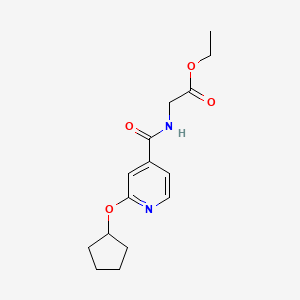
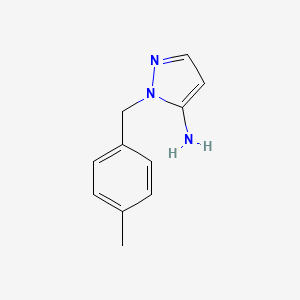
![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)
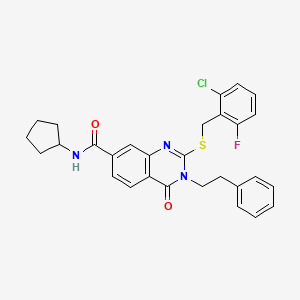

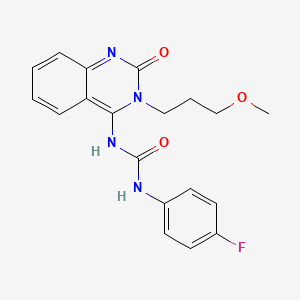
![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)
![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)

